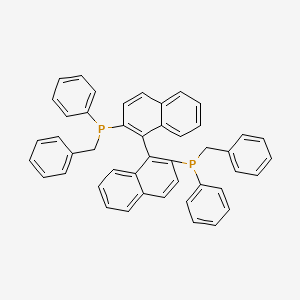
2,2'-Bis(benzyl(phenyl)phosphino)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry. This compound features a binaphthalene backbone with two benzyl(phenyl)phosphino groups attached, making it a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene typically involves the reaction of 2,2’-dibromo-1,1’-binaphthalene with benzyl(phenyl)phosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the benzyl or phenyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Substituted phosphines with different functional groups.
Applications De Recherche Scientifique
2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene is widely used in scientific research due to its ability to act as a bidentate ligand in coordination chemistry. Its applications include:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential in drug design and development, particularly in the formation of metal-based drugs.
Biological Studies: Used in the study of enzyme mimetics and the development of bioinorganic models.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene primarily involves its role as a ligand. It coordinates with metal centers through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand with a simpler structure.
1,2-Bis(diphenylphosphino)benzene: Another bidentate ligand with a benzene backbone.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A triphosphine ligand with different electronic properties.
Uniqueness: 2,2’-Bis(benzyl(phenyl)phosphino)-1,1’-binaphthalene stands out due to its binaphthalene backbone, which provides additional steric and electronic effects. This uniqueness allows for the formation of more stable and selective metal complexes, making it a valuable ligand in various applications.
Propriétés
Formule moléculaire |
C46H36P2 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
benzyl-[1-[2-[benzyl(phenyl)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]-phenylphosphane |
InChI |
InChI=1S/C46H36P2/c1-5-17-35(18-6-1)33-47(39-23-9-3-10-24-39)43-31-29-37-21-13-15-27-41(37)45(43)46-42-28-16-14-22-38(42)30-32-44(46)48(40-25-11-4-12-26-40)34-36-19-7-2-8-20-36/h1-32H,33-34H2 |
Clé InChI |
BHBXABDXNPPFRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(CC7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13145003.png)


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
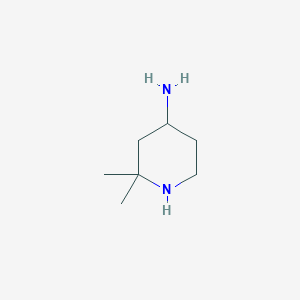

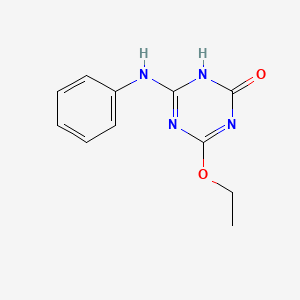
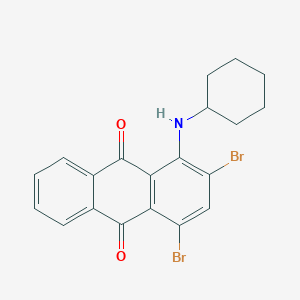


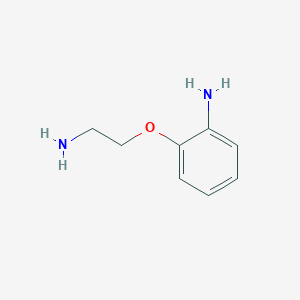
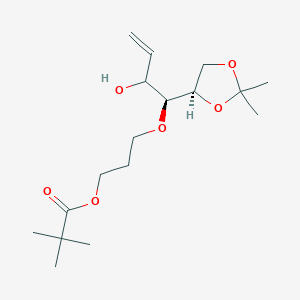

![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
